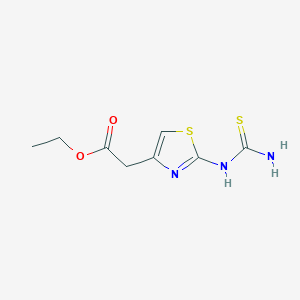

Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate

Description

Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate is a thiazole derivative characterized by a central thiazole ring substituted with an aminothioxomethyl group at the 4-position and an ethyl acetate moiety at the 2-position. The aminothioxomethyl group introduces sulfur and nitrogen functionalities, which may enhance binding affinity or modulate pharmacokinetic properties.

Properties

IUPAC Name |

ethyl 2-[2-(carbamothioylamino)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S2/c1-2-13-6(12)3-5-4-15-8(10-5)11-7(9)14/h4H,2-3H2,1H3,(H3,9,10,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URONEHYOXSPUDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate typically involves the reaction of ethyl bromoacetate with thiourea to form ethyl 2-aminothiazole-4-acetate. This intermediate is then reacted with appropriate reagents to introduce the aminothioxomethyl group at the 4-position of the thiazole ring. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and thioxomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the amino and thioxomethyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles (e.g., thiazole, triazine) and functional substituents (e.g., esters, amines, thiosemicarbazides):

Compound 3c (Ethyl 4-Amino-3-Benzoylamino-2,3-Dihydro-2-Iminothiazole-5-Carboxylate)

- Structural Features: Contains a thiazole ring with a benzoylamino group at the 3-position and an ethyl ester at the 5-position.

- Key Differences: Unlike the target compound, the 4-position in 3c is substituted with a simple amino group rather than an aminothioxomethyl group. The benzoylamino substituent introduces aromaticity, which may influence electronic properties and solubility .

Compound 4 (Methyl 2-(4-((4-((Cyclohexylmethyl)Amino)-6-((4-Fluorobenzyl)Amino)-1,3,5-Triazin-2-Yl)Amino)Phenyl)Acetate)

- Structural Features : A triazine core with phenylacetate and fluorobenzyl/cyclohexylmethyl substituents.

- The fluorine atom in the fluorobenzyl group may enhance metabolic stability .

Compound 5 (2-(4-((4-((Cyclohexylmethyl)Amino)-6-((4-Fluorobenzyl)Amino)-1,3,5-Triazin-2-Yl)Amino)Phenyl)Acetic Acid)

Electronic and Spectroscopic Comparisons

NMR Data :

- The target compound’s 1H NMR would likely show signals for the ethyl ester (δ ~1.2–1.4 ppm for CH3, δ ~4.1–4.3 ppm for CH2) and thiazole protons (δ ~7.0–8.0 ppm). This aligns with Compound 3c’s reported thiazole protons at δ 7.46–7.02 ppm .

- Compound 4’s 13C NMR highlights carbonyl resonances at δ 172.35 ppm (ester) and δ 166.43 ppm (triazine), which would differ from the target compound’s thiazole-related carbons .

Mass Spectrometry :

- The target compound’s molecular ion ([M+H]+) would approximate 285–300 g/mol (based on formula C8H11N3O2S2), distinct from Compound 4’s m/z 479.0 .

Biological Activity

Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate (CAS No. 937623-27-3) is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C8H11N3O2S2

- Molecular Weight : 245.32 g/mol

- Structural Characteristics : The compound features a thiazole ring substituted with an aminothioxomethyl group, which is critical for its biological interactions.

This compound exhibits diverse biological activities, primarily attributed to its ability to interact with various cellular targets:

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. This compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Cytotoxic Effects : Research indicates that compounds containing thiazole rings can induce apoptosis in cancer cells. The specific mechanisms may involve the activation of caspases or modulation of signaling pathways associated with cell survival.

- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes, potentially impacting pathways involved in inflammation and cancer progression.

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in melanoma cells | |

| Enzyme inhibition | Potential inhibition of metabolic enzymes |

Case Studies

-

Cytotoxicity Against Melanoma Cells :

A study examined the cytotoxic effects of various thiazole derivatives, including this compound, on A375 human melanoma cells. The compound demonstrated significant cytotoxicity, leading to increased apoptosis rates when compared to control groups. This suggests potential for development as an anticancer agent. -

Antimicrobial Testing :

In a screening for antimicrobial activity, this compound was tested against several bacterial strains. Results indicated a dose-dependent inhibition of growth, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in treating infections.

Research Findings

Recent investigations have focused on the synthesis and modification of thiazole derivatives to enhance their biological activity. The incorporation of various functional groups has been shown to improve both potency and selectivity against target cells. For instance:

- Modifications to the aminothioxomethyl group have been explored to enhance cytotoxic effects while reducing off-target toxicity.

- Structure-activity relationship (SAR) studies are ongoing to identify the most effective derivatives for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-(4-((aminothioxomethyl)amino)-3,5-thiazolyl)acetate, and how do reaction conditions influence yield?

- Methodology : Key steps include refluxing precursors in polar aprotic solvents (e.g., DMSO) for 18 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures. For example, a 65% yield was achieved using 2,4-dichlorophenoxyacetic acid hydrazide under these conditions . Alternative methods involve multicomponent condensation with alkylamines and formaldehyde in ethanol/acetic acid, requiring precise stoichiometric control to avoid side products .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

- Methodology : X-ray diffraction (XRD) is critical for confirming thiazole and acetamide moieties, as demonstrated in analogous structures . Complement with FT-IR for functional group analysis (e.g., N-H stretching at ~3300 cm⁻¹) and NMR (¹H/¹³C) to resolve substituent environments. For example, ethyl ester protons typically appear as triplets at δ 1.2–1.4 ppm .

Q. How can researchers validate the purity of synthesized batches, and what analytical thresholds are recommended?

- Methodology : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >97% is achievable via recrystallization in ethanol-water (1:3 v/v), as evidenced by melting point consistency (e.g., 139–143°C) . Mass spectrometry (ESI-MS) further confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 219.26) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict reaction pathways for derivatives of this compound?

- Methodology : Implement reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) to model intermediates and transition states. ICReDD’s framework integrates quantum calculations with experimental data to prioritize viable routes, reducing trial-and-error cycles by ~40% . For example, solvent effects (acetonitrile vs. ethanol) on thiourea cyclization can be simulated using DFT at the B3LYP/6-31G* level .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodology : Conduct dose-response assays (e.g., MIC testing) across multiple cell lines to isolate concentration-dependent effects. Structural analogs with electron-withdrawing substituents (e.g., -Cl) show enhanced activity, suggesting electronic tuning of the thiazole core is critical . Cross-validate using molecular docking to assess target binding affinity (e.g., penicillin-binding proteins) .

Q. How can multicomponent reactions (MCRs) be designed to incorporate this compound into novel heterocyclic systems?

- Methodology : Employ one-pot MCRs with aldehydes and amines under acidic catalysis (e.g., TsOH in ethanol). For instance, condensation with substituted benzaldehydes yields triazinan-thiazole hybrids, confirmed by XRD to adopt planar geometries favorable for π-π stacking . Optimize molar ratios (1:1.2 for aldehyde:thiazole) to minimize dimerization .

Q. What experimental challenges arise in crystallizing this compound, and how are they mitigated?

- Methodology : Slow evaporation from dichloromethane/hexane (1:5) at 4°C promotes single-crystal growth. Challenges include solvent inclusion and polymorphism; annealing at 50°C for 12 hours improves lattice uniformity. Successful crystallization of analogous esters revealed monoclinic systems (space group P2₁/c) with Z’ = 2 .

Q. How can retrosynthetic analysis and AI-driven tools streamline the synthesis of structurally complex derivatives?

- Methodology : Use AI platforms (e.g., Pistachio, Reaxys) to identify one-step routes via template matching. For example, coupling with DMAD (dimethyl acetylenedicarboxylate) under TsOH catalysis generates fused thiazole-oxadiazole systems, validated by LC-MS . Prioritize reactions with >80% atom economy to reduce waste .

Q. What statistical approaches are recommended for analyzing contradictory data in structure-activity relationship (SAR) studies?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to decouple electronic, steric, and solubility effects. For inconsistent antimicrobial results, hierarchical clustering of IC₅₀ values across analogs identifies outlier substituents (e.g., bulky aryl groups reducing membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.